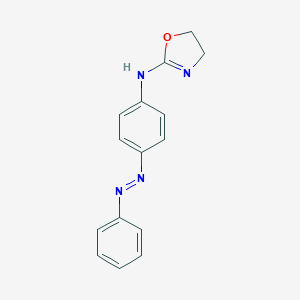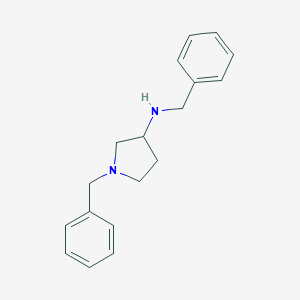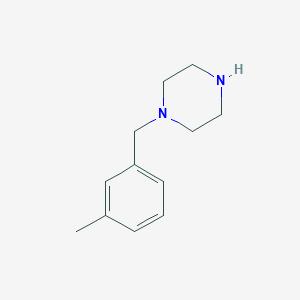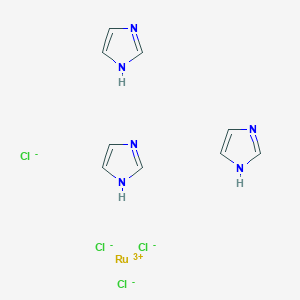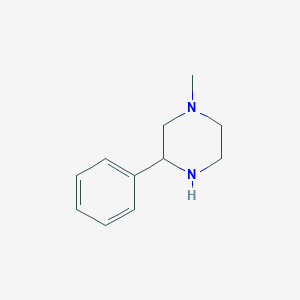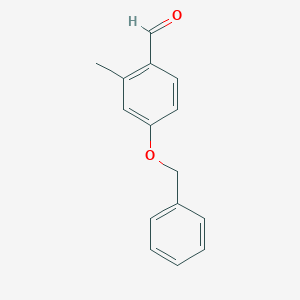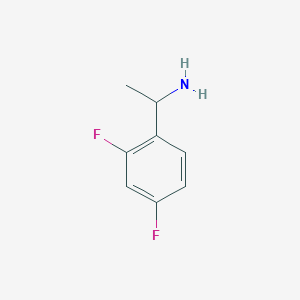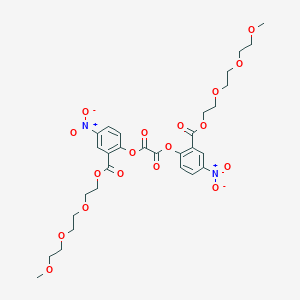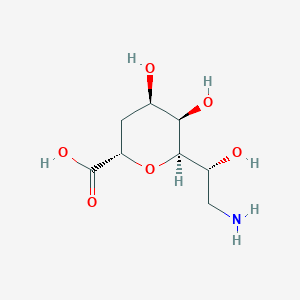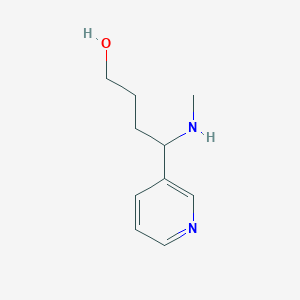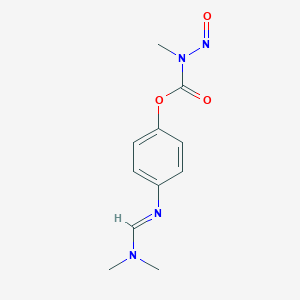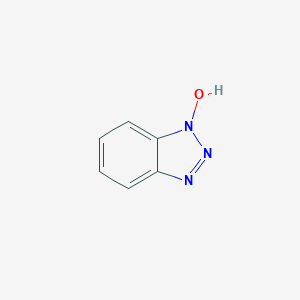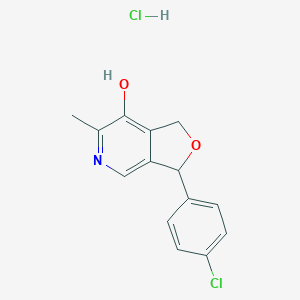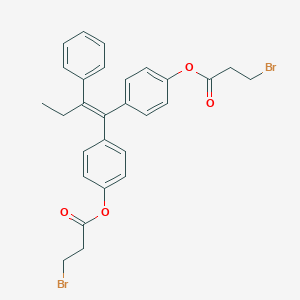
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is not fully understood. However, studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been found to exhibit significant biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells. In addition, it has shown potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of new anticancer drugs. Furthermore, it has shown potential anti-inflammatory and antioxidant effects, which could be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity, which could limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene. One of the most promising areas of research is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
In conclusion, 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has shown promising results in various fields of scientific research. It has potential applications in the development of new drugs for the treatment of cancer, as well as for the treatment of other diseases such as inflammation and oxidative stress. Further research is needed to determine the optimal dosage and administration of this compound, as well as its mechanism of action and potential applications in other areas of research.
Synthesemethoden
The synthesis of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been achieved using various methods. One of the most common methods involves the reaction of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene with 3-bromopropionyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising avenue for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
110008-59-8 |
|---|---|
Produktname |
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Molekularformel |
C28H26Br2O4 |
Molekulargewicht |
586.3 g/mol |
IUPAC-Name |
[4-[1-[4-(3-bromopropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C28H26Br2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
InChI-Schlüssel |
UYSSWWJEIFIMLY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
Synonyme |
1,1-BBPPBE 1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



